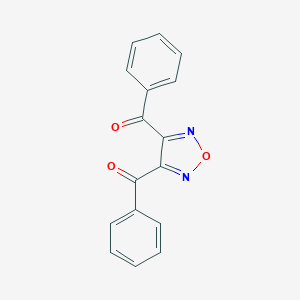

Furazan, dibenzoyl-

Description

Contextualization within Oxadiazole Chemistry and Aromatic Heterocycles

Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms in the ring. There are four isomers of oxadiazole, with the 1,2,5-oxadiazole isomer being known as furazan (B8792606). sci-hub.se Furazans, including dibenzoylfurazan, are distinguished by their electronic properties and the reactivity of the ring system. sci-hub.se The chemistry of furazans and their N-oxide derivatives, furoxans, has been a subject of intensive investigation for over a century. researchgate.net

The furazan ring is characterized by a high degree of electron-withdrawing character, which influences the properties of its substituted derivatives. sci-hub.se This electron deficiency can be advantageous in molecular design, offering a stable scaffold that can be functionalized to create a wide array of compounds with specific electronic and steric properties. dtic.milsci-hub.se The study of dibenzoylfurazan contributes to the broader understanding of oxadiazole chemistry, particularly in how the electronic nature of the furazan ring interacts with and influences the attached benzoyl substituents.

Significance of Furazan Scaffolds in Molecular Design and Functional Architectures

The furazan scaffold is a valuable building block in molecular design due to its planarity, stability, and unique electronic characteristics. dtic.milresearchgate.net The inherent properties of the furazan ring, such as its positive enthalpy of formation and the presence of an active oxygen atom, make it an attractive component for the development of new materials. researchgate.net

In the context of functional architectures, the furazan ring acts as a planar, aromatic linker that can precisely position substituents. uts.edu.au This ability to control the spatial orientation of functional groups is crucial for designing molecules with specific host-guest interaction capabilities or for constructing complex molecular assemblies. uts.edu.au The rigid and planar nature of the furazan scaffold helps in creating well-defined molecular shapes, which is a key aspect of supramolecular chemistry and materials science. nih.gov The incorporation of furazan scaffolds has been explored in various applications, from energetic materials to medicinal chemistry, highlighting the versatility of this heterocyclic system. sci-hub.seresearchgate.net

Historical Trajectories and Evolution of Research on Substituted Furazans

The study of furazans dates back over a century, with significant advancements made in the synthesis and functionalization of this heterocyclic ring system. researchgate.net Early research focused on the fundamental reactivity and synthesis of the furazan ring. researchgate.net Over the years, interest in substituted furazans has grown, driven by their potential applications in diverse fields.

The development of new synthetic methodologies has been a crucial aspect of the evolution of furazan chemistry. While the synthesis of the furazan ring itself can be challenging due to the labile nature of the molecule under various reaction conditions, a number of methods have been established. rsc.org A significant focus of modern research has been on the post-ring introduction of substituents, allowing for the creation of a wide variety of functionalized furazans. rsc.org

Research into amino-substituted furazans, for instance, has a rich history and has been pivotal in the development of energetic materials. dtic.milmathnet.ru The commercial availability of key starting materials like 3,4-diaminofurazan (B49099) (DAF) further spurred research into more complex furazan-based structures, including those with multiple furazan moieties linked together. dtic.mil The continuous development of synthetic routes and the exploration of the properties of novel substituted furazans, such as dibenzoylfurazan, underscore the enduring importance of this class of compounds in advanced chemical research. dtic.milresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-benzoyl-1,2,5-oxadiazol-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-15(11-7-3-1-4-8-11)13-14(18-21-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRKTQDWJWXWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145876 | |

| Record name | Furazan, dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-12-9 | |

| Record name | Furazan, dibenzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furazan, dibenzoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furazan, dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Dibenzoylfurazan

Established Synthetic Routes to Dibenzoylfurazan and its Derivatives

The synthesis of dibenzoylfurazan and its related compounds can be achieved through several established routes, including condensation reactions, oxidative transformations, and conversions from furoxan precursors. These methods provide access to the core furazan (B8792606) structure with benzoyl substituents.

Condensation reactions represent a fundamental approach to the synthesis of various heterocyclic compounds, including furazan derivatives. beilstein-journals.orgrsc.orgmdpi.comrsc.org While specific details on the direct condensation synthesis of dibenzoylfurazan are not extensively documented in the provided results, this class of reactions typically involves the formation of a key bond through the elimination of a small molecule, such as water. In the context of furazan synthesis, this often entails the cyclization of a precursor molecule containing the necessary nitrogen and oxygen atoms.

Oxidative methods are a prominent strategy for the synthesis of dibenzoylfurazan and its N-oxide derivatives. rsc.orgrsc.orgnih.gov These transformations often start from readily available precursors and utilize strong oxidizing agents to construct the heterocyclic ring and introduce the desired functionalities.

A significant and well-studied method for producing dibenzoylfurazan 2-oxide involves the oxidation of acetophenone (B1666503) or benzoylnitromethane (B1266397) with nitric acid. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netepo.org

The oxidation of acetophenone with dilute nitric acid in aqueous organic solvents yields dibenzoylfurazan 2-oxide, along with benzoic acid and benzoylformic acid as byproducts. rsc.orgrsc.org The reaction is believed to proceed through the formation of benzoylformaldehyde oxime as an intermediate, which is generated by the attack of the nitrosonium ion on acetophenone. rsc.orgrsc.orgresearchgate.net

Similarly, the nitric acid oxidation of benzoylnitromethane also produces dibenzoylfurazan 2-oxide. rsc.orgrsc.orgresearchgate.net This reaction can achieve a yield of approximately 70% in 78% aqueous nitromethane (B149229). rsc.orgrsc.orgresearchgate.net The proposed mechanism suggests the nitrosation of benzoylnitromethane to form nitrobenzoylformaldehyde oxime (benzoylformonitrolic acid), which then leads to the formation of the furazan 2-oxide ring. rsc.orgrsc.orgresearchgate.net The yield of dibenzoylfurazan 2-oxide is comparable whether starting from acetophenone or benzoylnitromethane, indicating that benzoylnitromethane is a plausible intermediate in the oxidation of acetophenone. rsc.org

Table 1: Yields of Dibenzoylfurazan 2-Oxide from Nitric Acid Oxidation

| Starting Material | Solvent System | Yield of Dibenzoylfurazan 2-Oxide | Reference |

|---|---|---|---|

| Benzoylnitromethane | 78% aqueous nitromethane | ~70% | rsc.orgrsc.orgresearchgate.net |

| Benzoylnitromethane | 70% aqueous dioxane | 56-58% | rsc.org |

Dibenzoylfurazan can be prepared from its corresponding furoxan derivative, dibenzoylfuroxan (B1330149). archive.orgarchive.org Furoxans, or 1,2,5-oxadiazole 2-oxides, are isomers of furazans and can serve as valuable precursors. The conversion of dibenzoylfuroxan to dibenzoylfurazan typically involves a deoxygenation step. researchgate.net This transformation can be accomplished using various reducing agents, such as tri-substituted phosphites, which selectively remove the N-oxide oxygen atom to yield the furazan ring system. researchgate.net

Oxidative Transformations Leading to Dibenzoylfurazan and its Oxides

General Methodologies for Furazan Ring System Construction

The construction of the furazan ring, or 1,2,5-oxadiazole, is a key step in the synthesis of compounds like dibenzoylfurazan. Several general methodologies have been developed for this purpose.

One of the most widely utilized methods for constructing the furazan ring is the dehydrative cyclization of vicinal bisoximes (also known as glyoximes). researchgate.netmdpi.comorganic-chemistry.orgnih.govyoutube.com This reaction involves the removal of a molecule of water from the two adjacent oxime groups, leading to the formation of the N-O bond and the closure of the five-membered furazan ring.

The dehydration can be mediated by various reagents, including alkaline or acidic additives. researchgate.net The precursor vicinal bisoximes are often readily accessible through several synthetic routes, such as the reaction of α-diketones with hydroxylamine. researchgate.net This versatility and the relative ease of obtaining the starting materials make the dehydrative cyclization of vicinal bisoximes a cornerstone in furazan chemistry.

Metal-Free Radical Tandem Cyclization Reactions

The construction of heterocyclic rings through metal-free radical tandem cyclizations has emerged as a powerful and environmentally benign synthetic strategy. mdpi.com These reactions often proceed through a cascade of events, initiated by the generation of a radical species that then undergoes a series of intramolecular cyclizations and other transformations to build complex molecular architectures in a single step. nih.govrsc.orgrsc.org This approach offers high atom economy and can often be performed under mild conditions. rsc.org

While the direct synthesis of 3,4-dibenzoylfurazan via a metal-free radical tandem cyclization is not extensively documented in prominent literature, the underlying principles have been successfully applied to construct other furazan-containing and nitrogen-heterocyclic systems. For instance, metal-free cascade [4 + 1] cyclization reactions have been developed for the synthesis of 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide. organic-chemistry.org Similarly, metal-free three-component tandem cyclizations are known for producing various heterocyclic compounds. rsc.orgrsc.org These methodologies typically involve the generation of a radical which then participates in a cyclization cascade. For example, carbamoyl (B1232498) radicals, generated from oxamic acids under metal-free conditions, can undergo cascade cyclization reactions to form functionalized chroman-4-ones. mdpi.com The conceptual framework of these reactions, involving the controlled formation and cyclization of radical intermediates, provides a potential, albeit currently underexplored, avenue for the direct assembly of the dibenzoylfurazan core from acyclic precursors.

Formation from Furazan N-Oxides via Ring Opening

A more established route to 3,4-dibenzoylfurazan involves a two-step process commencing from a suitable precursor, which is first converted to the corresponding furazan N-oxide, also known as a furoxan. This furoxan intermediate is then deoxygenated to yield the target furazan.

Specifically, dibenzoylfurazan 2-oxide (dibenzoylfuroxan) can be synthesized through the nitric acid oxidation of acetophenone. google.comepo.org This reaction is not a simple oxidation and can lead to other products, including benzoylformic acid. google.comepo.org The mechanism of this transformation has been studied, with proposed intermediates such as benzoylformaldehyde oxime and benzoylnitromethane.

Once dibenzoylfuroxan is obtained, it can be converted to 3,4-dibenzoylfurazan. archive.orgdtic.milarchive.org This conversion is a deoxygenation reaction. An encyclopedia of explosives mentions that 3,4-dibenzoylfurazan can be prepared from dibenzoylfuroxan using zinc chloride and concentrated hydrochloric acid in glacial acetic acid at temperatures below 40-50°C. dtic.milarchive.org

| Step | Reactant | Reagents | Product |

| 1 | Acetophenone | Nitric Acid | Dibenzoylfuroxan |

| 2 | Dibenzoylfuroxan | ZnCl₂ / HCl | Furazan, dibenzoyl- |

Strategic Derivatization of the Dibenzoylfurazan Core

The 3,4-dibenzoylfurazan molecule, with its two benzoyl groups attached to the furazan ring, serves as a versatile building block for the synthesis of more complex heterocyclic systems. The carbonyl groups of the benzoyl substituents are key reactive sites for derivatization.

One notable transformation is the conversion of dibenzoylfurazan into complex bioxadiazole derivatives. archive.org This reaction highlights the utility of the dibenzoylfurazan core as a precursor for constructing other heterocyclic scaffolds. The specific reaction conditions and the full scope of the resulting bioxadiazole structures are subjects of detailed synthetic studies.

Mechanistic Elucidation of Reactions Involving Dibenzoylfurazan

Reaction Mechanisms in the Formation of Dibenzoylfurazan 2-Oxide

The formation of dibenzoylfurazan 2-oxide from various precursors involves complex oxidative pathways. Research has shown that compounds such as acetophenone (B1666503), benzoylformaldehyde oxime, and benzoylnitromethane (B1266397) can be oxidized using dilute nitric acid in aqueous organic solvents to yield dibenzoylfurazan 2-oxide, alongside benzoic acid and benzoylformic acid. rsc.org

Nitrosation plays a crucial role in the oxidative formation of dibenzoylfurazan 2-oxide. The oxidation of acetophenone is believed to proceed through an attack by the nitrosonium ion (NO⁺) to form benzoylformaldehyde oxime. rsc.org This is in contrast to a pathway involving nitration with nitrogen dioxide to form benzoylnitromethane. rsc.org

Similarly, the nitric acid oxidation of benzoylnitromethane to dibenzoylfurazan 2-oxide suggests the nitrosation of benzoylnitromethane as a key step. rsc.orgresearchgate.net This leads to the formation of nitrobenzoylformaldehyde oxime, also known as benzoylformonitrolic acid. rsc.org The presence of nitrous acid is significant in these oxidation processes. researchgate.net For instance, the oxidation of cyclohexanone (B45756) is dependent on the presence of sufficient nitrous acid. researchgate.net The active nitrosating agent can vary depending on the reaction conditions, with species like dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl chloride (NOCl) also acting as nitrosating agents. nih.gov

The nitric acid oxidation of precursors to dibenzoylfurazan 2-oxide involves several key intermediates. When starting with acetophenone, benzoylformaldehyde oxime is a significant intermediate. rsc.org

In the oxidation of benzoylnitromethane, a crucial intermediate is nitrobenzoylformaldehyde oxime (benzoylformonitrolic acid). rsc.org This intermediate is formed through the nitrosation of benzoylnitromethane. rsc.orgresearchgate.net Both benzoylformic acid and benzoic acid are observed as byproducts, derived from the nitrolic acid and its subsequent oxidation products. rsc.org The oxidation of benzoylnitromethane in 78% aqueous nitromethane (B149229) can produce dibenzoylfurazan 2-oxide in approximately 70% yield, highlighting the efficiency of this pathway. rsc.org

Intramolecular Rearrangements and Cycloreversion of Dibenzoylfurazan N-Oxides

Furazan (B8792606) N-oxides, also known as furoxans, can undergo intramolecular rearrangements and cycloreversion reactions, which are significant in synthetic chemistry.

The thermolysis of 3,4-disubstituted furazan N-oxides results in the cleavage of the 1,2,5-oxadiazole ring, which yields two nitrile oxide fragments. psu.edu These highly reactive nitrile oxides can be trapped in situ by a suitable dipolarophile through 1,3-dipolar cycloaddition to form five-membered heterocyclic compounds like isoxazoles and isoxazolines. psu.eduijpcbs.com In the absence of a trapping agent, nitrile oxides can dimerize to form furoxans or rearrange to isocyanates. psu.eduresearchgate.netgoogle.com The generation of bis-nitrile oxides from furoxans fused to a second ring system provides a unique synthetic route. psu.edu

Theoretical models, particularly density functional theory (DFT), have been employed to understand the rearrangement pathways of furazan N-oxides. researchgate.netrsc.org These studies suggest that the dimerization of nitrile oxides to form furoxans is a stepwise process that proceeds through dinitrosoalkene diradical intermediates. researchgate.net The isomerization of single-ring furoxans is also proposed to occur via a diradical intermediate mechanism. researchgate.net Computational chemistry allows for the modeling of potential energy surfaces and reaction pathways, providing insights into the stability of intermediates and transition states. fiveable.me These theoretical calculations, combined with experimental data, offer a comprehensive understanding of the reaction mechanisms. fu-berlin.de

Photochemical Reaction Mechanisms of Dibenzoylated Systems

Photochemical reactions are initiated by the absorption of light, leading to electronically excited states that can undergo various chemical transformations. fiveable.meutah.edu In dibenzoylated systems, these reactions can involve processes such as isomerizations, rearrangements, and cycloadditions. unive.ittestbook.com The mechanism often involves the formation of reactive intermediates like radicals or radical ions through processes like electron transfer or homolytic bond cleavage. fiveable.me The efficiency of a photochemical reaction is described by its quantum yield, which is the ratio of molecules undergoing the desired reaction to the number of photons absorbed. fiveable.me Photochemical reactions can sometimes lead to photostationary equilibria, where the forward and reverse reactions occur upon light absorption, potentially limiting the net conversion. nih.gov

Advanced Spectroscopic Characterization Techniques for Dibenzoylfurazan and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of dibenzoylfurazan by probing the vibrational modes of its constituent chemical bonds.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In dibenzoylfurazan, the FT-IR spectrum is expected to be dominated by absorptions arising from the carbonyl and aromatic functionalities, as well as the furazan (B8792606) ring system.

The most prominent feature in the FT-IR spectrum of dibenzoylfurazan would be the strong absorption band corresponding to the C=O stretching vibration of the benzoyl groups. Typically, for aromatic ketones, this band appears in the region of 1685-1666 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring influences the exact position of this absorption.

The spectrum would also exhibit characteristic absorptions for the C-H stretching vibrations of the aromatic rings, which are typically observed in the 3100-3000 cm⁻¹ region. Furthermore, C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1600-1450 cm⁻¹ range. The furazan ring, a five-membered heterocyclic system, will have its own set of characteristic vibrations, including C=N and N-O stretching modes, which are expected to appear in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively.

Table 1: Predicted FT-IR Spectral Data for Dibenzoylfurazan

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1685-1666 | Strong | C=O Stretch (Aromatic Ketone) |

| 1650-1550 | Medium-Strong | C=N Stretch (Furazan Ring) |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| 1450-1350 | Medium | N-O Stretch (Furazan Ring) |

| 1300-1000 | Medium | C-C Stretch and In-plane Bending |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For dibenzoylfurazan, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The C=C bonds of the phenyl groups and the C=N bonds of the furazan ring should also be Raman active. The carbonyl C=O stretch, while strong in the IR, will also be visible in the Raman spectrum, though its intensity can vary. The furazan ring breathing mode, a symmetric expansion and contraction of the entire ring, would likely give a characteristic Raman signal.

Computational studies using Density Functional Theory (DFT) can be employed to predict the Raman spectra of such molecules, aiding in the assignment of observed bands. For similar heterocyclic and aromatic compounds, DFT calculations have shown good agreement with experimental data.

Table 2: Predicted Raman Spectral Data for Dibenzoylfurazan

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1685-1666 | Medium | C=O Stretch (Aromatic Ketone) |

| 1650-1550 | Strong | C=N Stretch (Furazan Ring) |

| 1600-1450 | Strong | Aromatic C=C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework of dibenzoylfurazan.

The ¹H NMR spectrum of dibenzoylfurazan is expected to show signals corresponding to the protons of the two benzoyl groups. Due to the symmetry of the molecule, the protons on each phenyl ring would be chemically equivalent.

The aromatic protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton. The protons ortho to the carbonyl group are expected to be the most deshielded and appear at the lowest field, likely as a doublet. The meta and para protons will appear at slightly higher fields, likely as multiplets (triplets or doublets of doublets) due to coupling with adjacent protons. The integration of the signals would confirm the presence of ten aromatic protons in total.

Table 3: Predicted ¹H NMR Spectral Data for Dibenzoylfurazan (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2-8.0 | d | 4H | Protons ortho to C=O |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For dibenzoylfurazan, distinct signals are expected for the carbonyl carbons, the furazan ring carbons, and the carbons of the phenyl rings.

The carbonyl carbons (C=O) are highly deshielded and will appear at the lowest field, typically in the range of 180-200 ppm. The carbons of the furazan ring are also expected to be significantly downfield due to the electronegativity of the nitrogen and oxygen atoms. The aromatic carbons will give rise to a set of signals in the 120-140 ppm region. Due to symmetry, four distinct signals are expected for the carbons of the two equivalent phenyl rings: one for the ipso-carbon (attached to the carbonyl), two for the ortho- and meta-carbons, and one for the para-carbon.

Table 4: Predicted ¹³C NMR Spectral Data for Dibenzoylfurazan (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185-195 | Carbonyl Carbon (C=O) |

| ~150-160 | Furazan Ring Carbons |

| ~135-140 | Ipso-Aromatic Carbon |

| ~130-135 | Para-Aromatic Carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

For dibenzoylfurazan, electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting ions. A common fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the spectrum. The loss of a phenyl radical (C₆H₅) would result in a fragment at [M-77]⁺. The furazan ring itself can also undergo fragmentation, leading to the loss of species such as NO or CN.

Table 5: Observed and Predicted Mass Spectrometry Fragmentation Data for Dibenzoylfurazan

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 278 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High (Base Peak) | [C₆H₅CO]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for probing the electronic transitions within a molecule. For an aromatic and heterocyclic compound like dibenzoylfurazan, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The dibenzoylfurazan molecule contains several chromophores: the furazan ring and two benzoyl groups. The furazan ring, a five-membered aromatic heterocycle, possesses both π-electrons and non-bonding (n) electrons on its nitrogen and oxygen atoms. The benzoyl groups each contain a benzene ring and a carbonyl group, which are themselves significant chromophores. The conjugation between the phenyl rings, the carbonyl groups, and the furazan ring creates an extended π-system, which influences the energy of the electronic transitions.

Expected Electronic Transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in dibenzoylfurazan, these transitions are expected to occur at relatively long wavelengths (in the UV-A or even visible region) and have high molar absorptivity (ε). The benzoyl groups are the primary contributors to these strong absorptions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl groups or the heteroatoms of the furazan ring) to a π* antibonding orbital. Generally, n → π* transitions are of lower energy than π → π* transitions and appear at longer wavelengths. They are also characterized by a significantly lower molar absorptivity.

Hypothetical UV-Vis Absorption Data for Dibenzoylfurazan

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |

|---|---|---|

| ~250-280 | High | π → π* (Benzoyl groups) |

| ~300-340 | Moderate | π → π* (Extended conjugation) |

Hyphenated Spectroscopic Methods for Comprehensive Characterization

Hyphenated spectroscopic methods, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and characterization of organic compounds in complex mixtures and for detailed structural analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques applicable to the study of dibenzoylfurazan.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For a compound like dibenzoylfurazan, GC-MS analysis would provide its retention time, a characteristic property under specific chromatographic conditions, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

The fragmentation of aromatic ketones in MS is well-understood. The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (α-cleavage). For dibenzoylfurazan, this would lead to the formation of a stable benzoyl cation.

Predicted Fragmentation Pattern of Dibenzoylfurazan in GC-MS:

The electron ionization (EI) mass spectrum of dibenzoylfurazan is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The most prominent fragment would likely be the benzoyl cation, which is a common and stable fragment for benzoyl-containing compounds. whitman.eduwhitman.edu

Predicted Major Mass Fragments for Dibenzoylfurazan

| m/z | Ion Structure | Description |

|---|---|---|

| 278 | [C₁₆H₁₀N₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (Base Peak) |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. Dibenzoylfurazan could be effectively analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer. The use of soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would likely yield the protonated molecule [M+H]⁺ or other adducts, providing clear information about the molecular weight.

Tandem mass spectrometry (LC-MS/MS) could further be employed to induce fragmentation of the parent ion and obtain detailed structural information, confirming the connectivity of the benzoyl groups to the furazan ring.

Crystallographic Investigations of Dibenzoylfurazan Structures

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For a compound like dibenzoylfurazan, this technique would provide invaluable insights into its molecular and supramolecular chemistry.

A single crystal X-ray diffraction analysis of dibenzoylfurazan would yield precise measurements of bond lengths, bond angles, and torsion angles. This data is crucial for understanding the geometry of the central furazan (B8792606) ring and the orientation of the two benzoyl substituents. Key parameters that would be determined include:

The planarity of the furazan ring.

The bond lengths within the furazan ring (C-C, C-N, N-O).

The bond lengths and angles of the carbonyl groups and their connection to the furazan and phenyl rings.

Such a study would reveal whether the molecule adopts a planar or a twisted conformation in the solid state, which has significant implications for its electronic properties and potential for intermolecular interactions.

Understanding how molecules of dibenzoylfurazan arrange themselves in a crystal lattice is fundamental to predicting its physical properties. Single crystal X-ray diffraction would allow for a detailed analysis of the intermolecular interactions, which could include:

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds involving the carbonyl oxygen atoms and hydrogen atoms from neighboring molecules.

The identification of these interactions would lead to the characterization of the crystal packing motifs, such as herringbone, layered, or more complex three-dimensional networks.

While no specific data exists for substituted dibenzoylfurazan, a systematic crystallographic study of derivatives with different substituents on the phenyl rings (e.g., electron-donating or electron-withdrawing groups) would provide valuable structure-property relationships. Such studies would elucidate how substituents influence:

The molecular conformation by altering steric hindrance or electronic interactions.

The nature and strength of intermolecular interactions, potentially leading to different crystal packing arrangements.

This information is critical for the rational design of new materials with tailored solid-state properties.

Powder X-ray Diffraction (PXRD) for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. A PXRD pattern of a synthesized batch of dibenzoylfurazan would serve as a unique fingerprint for this specific crystalline phase. This technique is essential for:

Phase identification: Confirming the identity of the synthesized material by comparing its PXRD pattern to a reference pattern (if one were available from a single crystal study).

Purity assessment: Detecting the presence of any crystalline impurities or different polymorphic forms.

Lattice parameter refinement: Providing information about the unit cell dimensions of the crystal lattice.

Without a reference crystal structure, the utility of PXRD for dibenzoylfurazan is primarily limited to fingerprinting and purity assessment.

Crystallization Techniques for Dibenzoylfurazan Compounds

The growth of high-quality single crystals is a prerequisite for single crystal X-ray diffraction studies. For an organic compound like dibenzoylfurazan, several crystallization techniques could be employed:

Slow evaporation: A common method where a saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals. Given that dibenzoylfurazan can be prepared as crystals from alcohol, this would be a primary technique to explore.

Solvent diffusion: Layering a solution of the compound with a miscible solvent in which it is less soluble (an anti-solvent). Diffusion of the anti-solvent into the solution reduces the solubility and induces crystallization.

Vapor diffusion: Similar to solvent diffusion, but the anti-solvent is introduced in the vapor phase.

Cooling crystallization: Slowly cooling a saturated solution to decrease the solubility of the compound and promote crystal growth.

The choice of solvent is critical and would likely involve screening various organic solvents with different polarities to find conditions that favor the growth of well-ordered single crystals suitable for diffraction analysis.

Theoretical and Computational Chemistry Approaches to Dibenzoylfurazan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. figshare.comarchive.org DFT methods are used to determine a wide range of molecular properties by calculating the electron density of a system. figshare.com

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. researchgate.net For dibenzoylfurazan, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. A key structural question for this molecule is the rotational orientation of the two benzoyl groups relative to the central furazan (B8792606) ring. Due to potential steric hindrance between the bulky benzoyl groups and the electronic conjugation between the phenyl rings and the carbonyl groups, the molecule may adopt a non-planar conformation. DFT calculations, for example at the B3LYP/6-311++G** level of theory, could precisely predict the dihedral angles between the plane of the furazan ring and the planes of the two benzoyl substituents, revealing the molecule's three-dimensional shape. mdpi.comresearchgate.net

The electronic structure, describing the distribution of electrons within the molecule, is also a direct output of these calculations. This provides a basis for understanding the molecule's polarity, charge distribution, and bonding characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller gap generally implies higher reactivity. mdpi.com

For dibenzoylfurazan, an FMO analysis would reveal the distribution of these key orbitals. It is expected that the electron-deficient furazan ring and the electron-rich benzoyl groups would significantly influence the location of these orbitals. The HOMO is likely to be distributed over the benzoyl moieties, specifically the phenyl rings and carbonyl oxygen atoms, while the LUMO may be localized primarily on the heterocyclic furazan ring system. Understanding the spatial distribution and energies of these orbitals is crucial for predicting how dibenzoylfurazan would interact with other molecules, such as electrophiles or nucleophiles. univ-ouargla.dz

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. mdpi.com These descriptors provide a quantitative framework for concepts like electronegativity and chemical hardness. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO. researchgate.netresearchgate.net

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO. researchgate.netresearchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

While specific values for dibenzoylfurazan are not reported in the searched literature, their calculation via DFT would provide a robust, quantitative assessment of its stability and propensity to engage in chemical reactions.

Table 1: Key Chemical Reactivity Descriptors and Their Formulas This table is interactive. Click on a descriptor to learn more.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron; indicates susceptibility to oxidation. researchgate.netresearchgate.net |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. researchgate.netresearchgate.net |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of electron cloud; related to stability. researchgate.net |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = (χ² / (2η)) | A measure of a molecule's ability to act as an electrophile. researchgate.net |

Computational methods, particularly Time-Dependent DFT (TD-DFT), can simulate various types of spectra, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR). researchgate.net These simulated spectra serve as a powerful tool for interpreting experimental data and confirming the structure of a synthesized compound. By comparing the calculated vibrational frequencies (IR) or absorption wavelengths (UV-Vis) with those obtained experimentally, researchers can validate the accuracy of the computed geometry and electronic structure. researchgate.net For dibenzoylfurazan, while experimental data such as its melting point (118 °C) are known, a detailed computational study simulating its spectra and comparing it with experimental results would provide definitive structural validation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. lew.roamazonaws.com An MD simulation calculates the trajectory of atoms by solving Newton's laws of motion, revealing how the molecule moves, vibrates, and changes its conformation at a given temperature. lew.roresearchgate.net

Computational Exploration of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants, intermediates, and products. researchgate.netnih.gov A transition state is a fleeting, high-energy configuration at the peak of a reaction energy barrier that represents the point of no return. archive.org

A relevant reaction pathway for dibenzoylfurazan is its formation from the corresponding N-oxide, 3,4-dibenzoyl-1,2,5-oxadiazole-2-oxide (dibenzoylfuroxan). researchgate.netamazonaws.com Experimental procedures describe the reduction of the furoxan to the furazan. amazonaws.com A computational study of this reaction could elucidate the detailed mechanism. By calculating the energies of the reactant (dibenzoylfuroxan), product (dibenzoylfurazan), and any proposed intermediates, along with the transition state structures and their associated energy barriers, chemists can gain a fundamental understanding of the reaction's feasibility and kinetics. This knowledge is vital for optimizing reaction conditions and controlling reaction outcomes.

Correlation and Validation of Theoretical Models with Experimental Data

A comprehensive review of available scientific literature indicates a notable absence of published studies that directly compare and validate theoretical and computational models with experimental data specifically for the compound Furazan, dibenzoyl-. While the methodologies for such correlations are well-established in computational and theoretical chemistry, their specific application to dibenzoylfurazan has not been detailed in accessible research.

Typically, the validation of theoretical models for a specific molecule involves comparing calculated data with experimentally determined values. This process is crucial for establishing the accuracy and predictive power of the computational methods employed. The primary areas for such a comparison would include:

Geometric Parameters: Theoretical calculations, often using methods like Density Functional Theory (DFT), can predict molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculated parameters are ideally validated against experimental data obtained from X-ray crystallography, which provides precise atomic coordinates in the solid state. A close agreement between the calculated and experimental geometry serves as a fundamental validation of the chosen theoretical model.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are experimental techniques that measure the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies. A comparison between the experimental and theoretical spectra allows for the assignment of specific vibrational modes to the observed absorption bands. Often, calculated frequencies are scaled by a factor to improve their correlation with experimental results, accounting for systematic errors in the computational approach and the effects of the experimental environment.

Electronic Properties: Theoretical models can also predict electronic properties, such as electronic absorption spectra (UV-Vis), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These predictions can be correlated with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. Time-Dependent DFT (TD-DFT) is a common method for simulating electronic spectra.

The absence of specific studies performing these comparisons for dibenzoylfurazan means that no data tables or detailed research findings on this particular aspect of its characterization can be presented. Future research endeavors that combine the synthesis and experimental characterization (e.g., X-ray diffraction, FT-IR, Raman, UV-Vis) of dibenzoylfurazan with high-level computational studies would be necessary to fill this gap in the scientific record. Such work would provide valuable insights into its structural, vibrational, and electronic properties, and firmly establish the reliability of theoretical models for this and related furazan compounds.

Information on "Furazan, dibenzoyl-" for the Requested Applications is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, there is currently no specific information available that directly links the chemical compound “Furazan, dibenzoyl-” (also known as 3,4-dibenzoyl-1,2,5-oxadiazole) to the applications and synthetic strategies outlined in the requested article structure.

The investigation covered the following areas, with no direct findings for the specified compound:

Contributions to Advanced Organic Synthesis:

Precursor for Novel Heterocyclic Compounds: While the synthesis of various heterocyclic compounds is a broad area of research pharmdbm.comorganic-chemistry.orgajrconline.org, there is no specific mention of dibenzoylfurazan being used as a precursor. Research on precursors for heterocycles focuses on a wide variety of other starting materials. sciencemadness.orgmsu.edu

Utilization in Multicomponent Reactions and Cascade Processes: Multicomponent and cascade reactions are efficient synthetic tools for building complex molecules. mdpi.combaranlab.orgdovepress.com However, the scientific literature does not describe the use of dibenzoylfurazan in these types of reactions. researchgate.netbeilstein-journals.orgnih.gov

Role in the Synthesis of Conducting Polymers and OLEDs: The synthesis of conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), and the development of Organic Light-Emitting Diodes (OLEDs) are active fields. mdpi.comwikipedia.orgwikipedia.org There is no evidence in the available literature to suggest that dibenzoylfurazan plays a role in these technologies. sigmaaldrich.comiupac.org

Strategic Incorporation into Energetic Materials:

Structural Component in High-Energy Density Materials: The furazan heterocyclic ring is a known structural motif in the design of high-energy density materials (HEDMs). nih.govresearchgate.networdpress.com Compounds such as 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) and derivatives of azoxyfurazan are examples of furazan-based energetic materials. nih.govnih.gov However, no research specifically identifies the dibenzoyl- derivative as a component in HEDMs.

Design and Synthesis of Energetic Salts: The formation of energetic salts is a common strategy to enhance the properties of energetic materials. sciencemadness.orgnih.gov Research has explored energetic salts based on various furazan and oxadiazole backbones. chemrxiv.orgrsc.org Despite this, there are no published studies on the design or synthesis of energetic salts containing the dibenzoylfurazan moiety.

Applications and Integration of Dibenzoylfurazan in Advanced Materials and Synthetic Strategies

Catalytic Applications and Organocatalysis Potential

Dibenzoylfurazan and its Derivatives as Ligands in Metal-Catalyzed Reactions

There is currently no available scientific literature or research data to suggest that dibenzoylfurazan or its derivatives have been investigated or utilized as ligands in metal-catalyzed reactions. The typical characteristics of ligands used in catalysis, such as specific donor atoms and steric or electronic properties designed to influence a metal center, are not described for this compound in existing research.

Potential as Organocatalysts in Specific Organic Transformations

The potential of dibenzoylfurazan to act as an organocatalyst in organic transformations has not been reported. While the nitric acid oxidation of acetophenone (B1666503) is noted to produce dibenzoylfurazan 2-oxide as a byproduct, this context does not involve its use as a catalyst. googleapis.comgoogle.comepo.orggoogle.com The field of organocatalysis focuses on the use of small, metal-free organic molecules to accelerate chemical reactions, but dibenzoylfurazan has not been identified as a candidate in this capacity in published studies.

Photochemical Utility in Molecular Transformations

There is no documented evidence of the photochemical utility of dibenzoylfurazan in molecular transformations. The study of photochemical reactions involves substances that can absorb light and undergo a chemical change, but research into the photochemical behavior of dibenzoylfurazan is absent from the available literature. While the photochemistry of other compounds, such as dibenzoylmethane (B1670423) derivatives, has been explored, these findings are not applicable to the furazan-based structure. archive.org It is mentioned that less crowded dibenzoylfurazan-N-oxides tend to undergo internal rearrangement rather than other photochemical reactions like cycloreversion. vdoc.pub

Q & A

What are the established synthetic routes for dibenzoyl-furazan, and how do reaction conditions influence yield and purity?

(Basic)

Methodological Answer:

Dibenzoyl-furazan derivatives are typically synthesized via multi-step reactions involving oxidation, hydrolysis, and etherification. For example, 3-azido-3′-nitrodifurazanyl ether (ANFO) was synthesized using Caro's acid (H₂SO₅) oxidation followed by etherification under solvent-free conditions. Key parameters include:

- Oxidation system: Optimal H₂O₂:H₂SO₄ molar ratio (1:1.5) improves nitro-group introduction .

- Temperature control: Etherification at 30°C minimizes side reactions and maximizes yield (32.7% overall) .

- Purification: Column chromatography or recrystallization ensures purity, monitored via ¹H/¹³C NMR and FT-IR .

How can researchers resolve discrepancies in vibrational spectroscopic data for dibenzoyl-furazan derivatives?

(Advanced)

Methodological Answer:

Discrepancies often arise from overlapping vibrational modes or anharmonic effects. To address this:

- Laser/Microwave Double Resonance (LMDR): Assigns precise vibrational origins (e.g., v₁₂ at 952.611 cm⁻¹, v₅ at 1005.353 cm⁻¹) by correlating rotational and vibrational transitions .

- Computational validation: Compare experimental FT-IR/Raman spectra with density functional theory (DFT) simulations (e.g., B3LYP/6-31G(d,p)) to identify misassigned peaks .

- Isotopic substitution: Deuteration or ¹⁵N-labeling isolates specific vibrational contributions .

What spectroscopic techniques are most effective for characterizing dibenzoyl-furazan's structure?

(Basic)

Methodological Answer:

Key techniques include:

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., benzoyl groups at C3/C5) and confirms purity via integration ratios .

- FT-IR: Detects functional groups (e.g., C=O at ~1700 cm⁻¹, N=N at ~1450 cm⁻¹) .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How do steric and electronic effects of substituents impact the reactivity of dibenzoyl-furazan in cycloaddition reactions?

(Advanced)

Methodological Answer:

- Steric effects: Bulky substituents (e.g., nitro groups) hinder [3+2] cycloaddition by reducing orbital overlap. X-ray crystallography reveals bond angles critical for transition-state stability .

- Electronic effects: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, accelerating nucleophilic attacks. Hammett constants (σ) predict reactivity trends .

- Kinetic studies: Monitor reaction rates under varying substituents using UV-Vis or HPLC to quantify electronic contributions .

What are the IUPAC naming conventions for dibenzoyl-furazan derivatives?

(Basic)

Methodological Answer:

IUPAC names prioritize parent heterocycles and substituent positions:

- Core structure: Furazan (1,2,5-oxadiazole) is the base.

- Substituents: Use locants (e.g., 3,5-dibenzoyl-furazan) to denote benzoyl groups. For asymmetric derivatives, apply Cahn-Ingold-Prelog rules .

- Example: 3-azido-3′-nitrodifurazanylether (ANFO) derives from etherification at C3 and C3′ positions .

What strategies optimize the design of dibenzoyl-furazan-based energetic materials while ensuring thermal stability?

(Advanced)

Methodological Answer:

- Thermodynamic modeling: Calculate decomposition pathways using DFT to identify stable substituents (e.g., -NH₂ groups lower activation energy) .

- Differential scanning calorimetry (DSC): Determine melting points (e.g., 182.3°C for ANFO) and exothermic peaks to assess stability .

- Hybrid frameworks: Incorporate fused rings (e.g., imidazo[2,1-b]thiazole) to enhance density (1.85 g·cm⁻³) and detonation velocity (8660 m·s⁻¹) .

How should researchers handle contradictions between computational predictions and experimental observations in dibenzoyl-furazan studies?

(Advanced)

Methodological Answer:

- Parameter refinement: Adjust basis sets (e.g., 6-311++G(d,p)) or solvation models in DFT to better match experimental data .

- Multi-method validation: Cross-check results using XRD (crystal structure), NMR (electronic environment), and vibrational spectroscopy .

- Error analysis: Quantify uncertainties in experimental measurements (e.g., ±0.002 cm⁻¹ in LMDR) and computational approximations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.